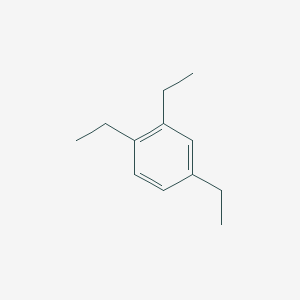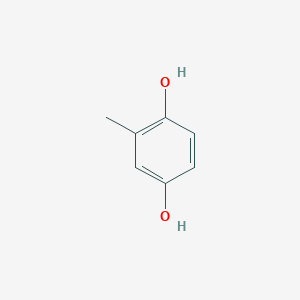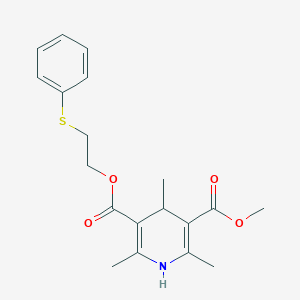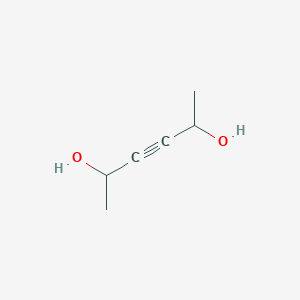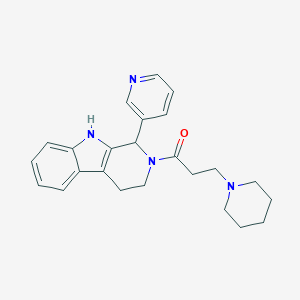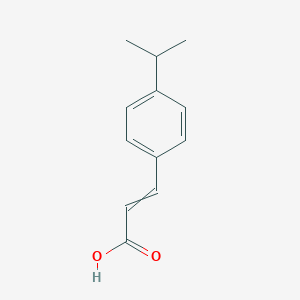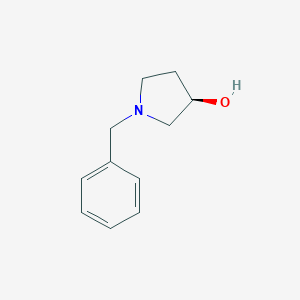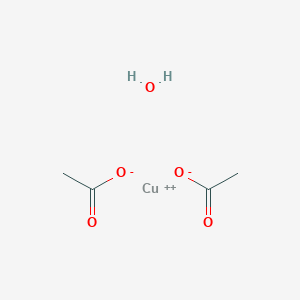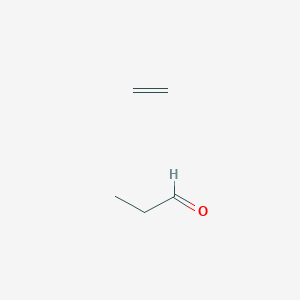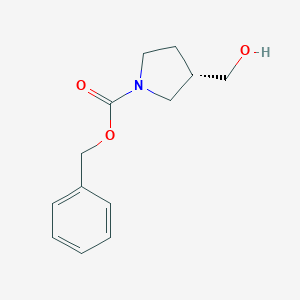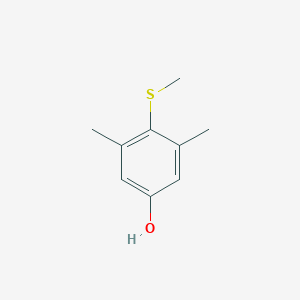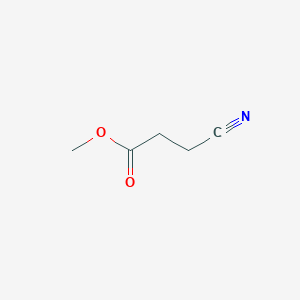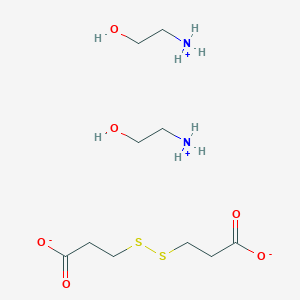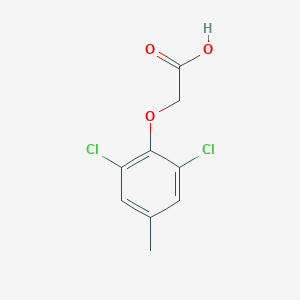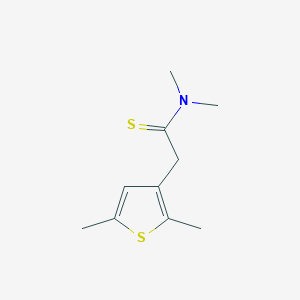
2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide, also known as DMTT, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTT is a member of the thiophene family and is widely used as a building block in the synthesis of various organic compounds.
作用機序
The mechanism of action of 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide is not fully understood, but it is believed to act as a charge transport material in organic semiconductors. 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide has a high electron affinity and can effectively transport electrons, making it an ideal material for use in electronic devices.
生化学的および生理学的効果
2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide has not been extensively studied for its biochemical and physiological effects. However, it is believed to be relatively non-toxic and has low environmental impact, making it an attractive candidate for use in various applications.
実験室実験の利点と制限
One of the main advantages of 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide is its high purity and stability, which makes it easy to handle and use in laboratory experiments. However, 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide is relatively expensive compared to other organic compounds and may not be suitable for large-scale applications.
将来の方向性
There are several potential future directions for the research and development of 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide. One of the most promising areas is in the development of organic semiconductors for use in electronic devices. Other potential applications include the development of new drugs and the synthesis of new organic compounds for use in various industrial applications.
In conclusion, 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide involves the reaction of thiophene-2-carbaldehyde with dimethylamine and ethanethiol. 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide has been extensively studied for its potential applications in the development of organic semiconductors. Its mechanism of action is believed to act as a charge transport material in organic semiconductors. 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide is relatively non-toxic and has low environmental impact, making it an attractive candidate for use in various applications. However, it is relatively expensive compared to other organic compounds and may not be suitable for large-scale applications. There are several potential future directions for the research and development of 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide, including the development of organic semiconductors for use in electronic devices, the development of new drugs, and the synthesis of new organic compounds for use in various industrial applications.
合成法
2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide can be synthesized using a variety of methods, including the reaction of thiophene-2-carbaldehyde with dimethylamine and ethanethiol. The reaction is usually carried out in the presence of a catalyst such as potassium carbonate or sodium hydride. The resulting product is then purified using column chromatography to obtain pure 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide.
科学的研究の応用
2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide is in the development of organic semiconductors, which are used in the manufacture of electronic devices such as solar cells, light-emitting diodes (LEDs), and transistors.
特性
CAS番号 |
121611-16-3 |
|---|---|
製品名 |
2-(2,5-Dimethylthiophen-3-yl)-N,N-dimethylethanethioamide |
分子式 |
C10H15NS2 |
分子量 |
213.4 g/mol |
IUPAC名 |
2-(2,5-dimethylthiophen-3-yl)-N,N-dimethylethanethioamide |
InChI |
InChI=1S/C10H15NS2/c1-7-5-9(8(2)13-7)6-10(12)11(3)4/h5H,6H2,1-4H3 |
InChIキー |
FXWDHUIMZRPXAW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(S1)C)CC(=S)N(C)C |
正規SMILES |
CC1=CC(=C(S1)C)CC(=S)N(C)C |
同義語 |
3-Thiopheneethanethioamide, N,N,2,5-tetramethyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



